N-{2-[(5-nitroquinolin-8-yl)oxy]ethyl}acetamide
Description
N-{2-[(5-Nitroquinolin-8-yl)oxy]ethyl}acetamide is a quinoline-derived acetamide compound characterized by a nitro group at the 5-position of the quinoline ring and an ethoxyethylacetamide substituent at the 8-position. The nitro group in this compound likely enhances electron-withdrawing properties, influencing reactivity and biological interactions, while the acetamide moiety may improve solubility and metabolic stability .
Properties
IUPAC Name |
N-[2-(5-nitroquinolin-8-yl)oxyethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-9(17)14-7-8-20-12-5-4-11(16(18)19)10-3-2-6-15-13(10)12/h2-6H,7-8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDGYVUAGMXEHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(5-nitroquinolin-8-yl)oxy]ethyl}acetamide typically involves the reaction of 5-nitroquinoline with ethylene glycol and acetic anhydride. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the ether linkage between the quinoline and ethylene glycol .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(5-nitroquinolin-8-yl)oxy]ethyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-{2-[(5-nitroquinolin-8-yl)oxy]ethyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a molecular probe in biological studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-{2-[(5-nitroquinolin-8-yl)oxy]ethyl}acetamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline ring structure allows the compound to intercalate with DNA, potentially disrupting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of N-{2-[(5-Nitroquinolin-8-yl)oxy]ethyl}acetamide with three structurally related quinoline-acetamide derivatives:
Table 1: Structural and Physicochemical Properties
Key Observations :
Bromine substituents (as in the dibromo analog) increase molecular weight and hydrophobicity, reducing aqueous solubility but possibly improving membrane permeability . The methylsulfanyl group in N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide may enhance metabolic stability due to sulfur’s resistance to oxidation .
Synthetic Routes: The target compound’s synthesis likely involves nitro-substituted quinoline intermediates, similar to methods for 2-chloro-5-methoxy-8-methylquinoline derivatives (e.g., Vilsmeier-Haack formylation followed by acetamide coupling) . In contrast, brominated analogs (e.g., 2-[(5,7-dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide) require halogenation steps using reagents like PBr₃ or Br₂ .
Biological Activity: Antibacterial Potential: Brominated quinoline-acetamides (e.g., C₁₈H₁₄Br₂N₂O₃) exhibit notable antibacterial activity against Gram-positive strains, attributed to bromine’s electronegativity and membrane disruption . The nitro analog’s activity remains understudied but may show broader-spectrum effects due to nitro group redox activity . Cytotoxicity: Amino-substituted analogs (e.g., N-(5-amino-6-methylsulfanylquinolin-8-yl)acetamide) demonstrate lower cytotoxicity in vitro compared to nitro or bromo derivatives, suggesting substituent-dependent toxicity profiles .
Table 2: Crystallographic Data Comparison
Note: The dibromo analog’s well-defined monoclinic structure suggests higher crystallinity, which may correlate with stability in formulation. The nitro compound’s crystallographic data are unavailable, limiting direct comparisons .
Biological Activity
N-{2-[(5-nitroquinolin-8-yl)oxy]ethyl}acetamide is a compound that belongs to the quinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a quinoline moiety with a nitro group at the 5-position and an ether linkage at the 2-position. The chemical structure can be represented as follows:
This structural configuration contributes to its unique biological activities.
Anticancer Activity
Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. The nitroquinoline structure is particularly noted for its ability to interact with DNA and disrupt cellular processes.
Case Study: Anticancer Efficacy
In a study evaluating various quinoline derivatives, it was found that compounds similar to this compound demonstrated potent activity against Ehrlich ascites carcinoma (EAC) cells. The compounds induced apoptosis by elevating caspase 3 expression and reducing osteopontin levels, leading to significant reductions in EAC cell volume and count .
Anti-inflammatory Properties
Quinoline derivatives are also recognized for their anti-inflammatory effects. Mechanistic studies have shown that these compounds can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical mediators in inflammatory pathways.
Table 1: Anti-inflammatory Activity of Quinoline Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Inhibition of iNOS and COX-2 |
| Triazole-Quinoline Derivative | 5.0 | Dual inhibition of COX enzymes |
| Novel QAh Derivative | 4.5 | NF-kB pathway inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinoline ring system allows for intercalation into DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting key enzymes involved in cancer progression and inflammatory responses.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives may induce oxidative stress in cancer cells, leading to cell death.
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this compound is limited, studies on related quinoline compounds indicate that they generally possess favorable absorption and distribution characteristics. However, toxicity profiles must be carefully evaluated due to the potential for genotoxicity associated with nitro groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
